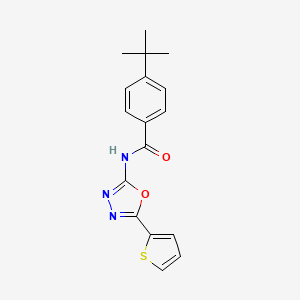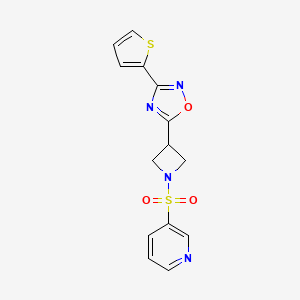![molecular formula C27H22N2O2S2 B2521337 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methoxynaphthalene-2-carboxamide CAS No. 325988-45-2](/img/structure/B2521337.png)
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methoxynaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methoxynaphthalene-2-carboxamide” is a complex organic molecule that contains several functional groups and rings. It has a benzothiazole ring, a tetrahydrobenzothiophene ring, and a naphthalene ring, all of which are connected by various functional groups including an amide and a methoxy group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The benzothiazole ring could be formed via a reaction of 2-aminobenzenethiol with a suitable electrophile. The tetrahydrobenzothiophene could be synthesized from a suitable diene and sulfur in a Diels-Alder reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzothiazole and naphthalene rings are aromatic, meaning they have a special stability due to delocalized electrons. The tetrahydrobenzothiophene ring is saturated, meaning it does not have this aromatic stability .Chemical Reactions Analysis
The compound contains several functional groups that could potentially react under the right conditions. The amide could undergo hydrolysis to form a carboxylic acid and an amine. The methoxy group could be cleaved by strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the functional groups present. It would likely be a solid at room temperature, and its solubility would depend on the specific solvent .Scientific Research Applications
Antibacterial Activity
The compound’s structure suggests potential antibacterial properties. In a study by Sharma et al., they synthesized related 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones as potent antibacterial agents . These compounds were screened in vitro against both Gram-positive and Gram-negative bacteria. The results indicated profound antimicrobial activity. The quantitative structure–activity relationship (QSAR) models helped elucidate the contributions of structural and substituent effects to their antibacterial properties.
Precursor for Biologically Active Compounds
2-Amino-1,3-benzothiazole derivatives, like our compound, serve as precursors for various biologically active molecules in medicine and agriculture . Researchers have explored their potential in drug development and other applications due to their versatile reactivity.
Inert Coatings in Industry
These benzothiazole-based compounds find use as valuable components in matrices of inert coatings in industrial applications . Their chemical properties contribute to enhancing coating durability and performance.
Dispersing Dyes
The compound’s structure may allow it to function as a dispersing agent for dyes . By aiding in the uniform dispersion of dyes, it could enhance color quality and stability in various applications.
Adsorption of Heavy Metals
Benzothiazole derivatives have been investigated as adsorbents for heavy metals . Their ability to selectively bind to metal ions makes them promising candidates for environmental remediation and water purification.
Fluorescent Sensors for Metal Detection
Given its aromatic system, our compound could potentially serve as a fluorescent sensor for detecting metal ions . Fluorescent probes based on benzothiazole derivatives have been explored for their sensitivity and selectivity in metal detection.
Antitubercular Activity
While not directly studied for this compound, recent advances in benzothiazole-based anti-tubercular compounds highlight their potential . Further investigation could reveal whether our compound exhibits antitubercular properties.
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar benzothiazole structure have been found to exhibit antibacterial activity , suggesting that the compound may target bacterial cells.
Mode of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . This suggests that the compound may interact with its targets in a way that disrupts their normal function, leading to the observed biological effects.
Biochemical Pathways
Given the broad range of biological activities associated with benzothiazole derivatives , it is likely that multiple pathways are affected. These could include pathways related to cell growth and division, signal transduction, and metabolic processes.
Pharmacokinetics
A study on similar benzothiazole-arylamide derivatives suggested a favorable pharmacokinetic profile .
Result of Action
Given the compound’s potential antibacterial activity , it may result in the inhibition of bacterial growth and division, disruption of bacterial metabolic processes, or induction of bacterial cell death.
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O2S2/c1-31-21-15-17-9-3-2-8-16(17)14-19(21)25(30)29-27-24(18-10-4-6-12-22(18)32-27)26-28-20-11-5-7-13-23(20)33-26/h2-3,5,7-9,11,13-15H,4,6,10,12H2,1H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCHHCKRKQOGFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C4=C(S3)CCCC4)C5=NC6=CC=CC=C6S5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methoxynaphthalene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2521257.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B2521259.png)
![5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2521260.png)
![Ethyl 2-({5-[(2,4-difluoroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate](/img/structure/B2521261.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide](/img/structure/B2521262.png)
![Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate](/img/structure/B2521268.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2521275.png)
